molecular formula C20H21ClN4O4 B11536792 (3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B11536792
M. Wt: 416.9 g/mol
InChI Key: JGXXWYWZCRNHTD-OEAKJJBVSA-N
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Description

(3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a combination of chloro, nitro, formamido, and trimethylphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents is also crucial in facilitating the reactions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The formamido group can be replaced with other amido groups through amide exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, each with unique chemical and physical properties that can be utilized in different applications.

Scientific Research Applications

(3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE include other substituted butanamides and compounds with similar functional groups, such as dichloroanilines .

Uniqueness

The uniqueness of (3E)-3-{[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2,4,6-TRIMETHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

2-chloro-4-nitro-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C20H21ClN4O4/c1-11-7-12(2)19(13(3)8-11)22-18(26)9-14(4)23-24-20(27)16-6-5-15(25(28)29)10-17(16)21/h5-8,10H,9H2,1-4H3,(H,22,26)(H,24,27)/b23-14+

InChI Key

JGXXWYWZCRNHTD-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C)C

Origin of Product

United States

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